molecular formula C26H20N2O8 B4928185 (E)-4-{4-[4-(4-{[(E)-4-HYDROXY-4-OXO-2-BUTENOYL]AMINO}PHENOXY)PHENOXY]ANILINO}-4-OXO-2-BUTENOIC ACID

(E)-4-{4-[4-(4-{[(E)-4-HYDROXY-4-OXO-2-BUTENOYL]AMINO}PHENOXY)PHENOXY]ANILINO}-4-OXO-2-BUTENOIC ACID

Cat. No.: B4928185
M. Wt: 488.4 g/mol
InChI Key: ZXBMHMJDSXQKRO-WXUKJITCSA-N
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Description

(E)-4-{4-[4-(4-{[(E)-4-HYDROXY-4-OXO-2-BUTENOYL]AMINO}PHENOXY)PHENOXY]ANILINO}-4-OXO-2-BUTENOIC ACID is a complex organic compound characterized by multiple functional groups, including hydroxyl, oxo, and amino groups

Properties

IUPAC Name

(E)-4-[4-[4-[4-[[(E)-3-carboxyprop-2-enoyl]amino]phenoxy]phenoxy]anilino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O8/c29-23(13-15-25(31)32)27-17-1-5-19(6-2-17)35-21-9-11-22(12-10-21)36-20-7-3-18(4-8-20)28-24(30)14-16-26(33)34/h1-16H,(H,27,29)(H,28,30)(H,31,32)(H,33,34)/b15-13+,16-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBMHMJDSXQKRO-WXUKJITCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C=CC(=O)O)OC2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)/C=C/C(=O)O)OC2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-{4-[4-(4-{[(E)-4-HYDROXY-4-OXO-2-BUTENOYL]AMINO}PHENOXY)PHENOXY]ANILINO}-4-OXO-2-BUTENOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the core structure: The initial step involves the formation of the core structure through a series of condensation reactions.

    Functional group modifications:

    Final assembly: The final step involves the coupling of intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-4-{4-[4-(4-{[(E)-4-HYDROXY-4-OXO-2-BUTENOYL]AMINO}PHENOXY)PHENOXY]ANILINO}-4-OXO-2-BUTENOIC ACID undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form additional oxo groups.

    Reduction: The oxo groups can be reduced to hydroxyl groups.

    Substitution: The amino groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups results in the formation of additional oxo groups, while reduction of the oxo groups results in the formation of hydroxyl groups.

Scientific Research Applications

(E)-4-{4-[4-(4-{[(E)-4-HYDROXY-4-OXO-2-BUTENOYL]AMINO}PHENOXY)PHENOXY]ANILINO}-4-OXO-2-BUTENOIC ACID has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-4-{4-[4-(4-{[(E)-4-HYDROXY-4-OXO-2-BUTENOYL]AMINO}PHENOXY)PHENOXY]ANILINO}-4-OXO-2-BUTENOIC ACID involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-4-{4-[4-(4-{[(E)-4-HYDROXY-4-OXO-2-BUTENOYL]AMINO}PHENOXY)PHENOXY]ANILINO}-4-OXO-2-BUTENOIC ACID is unique due to its combination of multiple functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various scientific research applications.

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